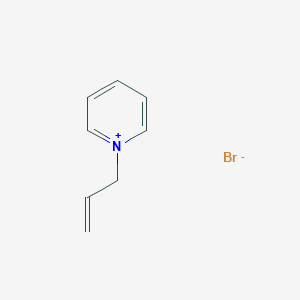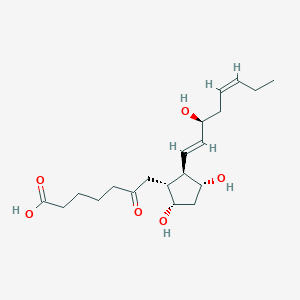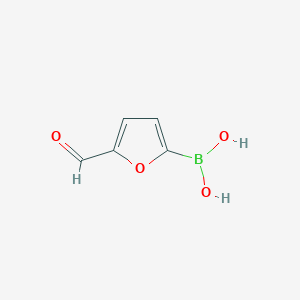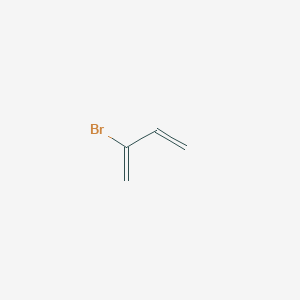
1-Allylpyridinium bromide
概要
説明
1-Allylpyridinium bromide is a chemical compound with the empirical formula C8H10BrN . It has a molecular weight of 200.08 .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, it has been synthesized via condensation and N-alkylation reactions using 4-methylpyridine and salicylaldehyde as the starting materials . Another study reported the synthesis of this compound from Pyridine and Allyl bromide .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridinium ring with an allyl group attached to one of the nitrogen atoms .Chemical Reactions Analysis
This compound has been used in various chemical reactions. For example, it has been used in the synthesis of a colorimetric cyanide ion (CN−) sensor . Another study reported its use in the synthesis of 6-Allyl-6-azabicyclo[3.1.0]hex-3-en-2-ol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 200.08 and its empirical formula is C8H10BrN . It has an assay of ≥97.0% (HPLC) and impurities of ≤1.0% water .科学的研究の応用
Cyanide Ion Detection : 1-Allylpyridinium bromide derivatives have been utilized in creating colorimetric cyanide ion sensors. These sensors demonstrate high sensitivity and selectivity towards cyanide ions, making them useful for real-time detection in various environments, including electroplating wastewater (Ou et al., 2015).
Antimicrobial Properties : Research has shown that compounds like this compound exhibit antibacterial effects against microorganisms such as Escherichia coli. This suggests potential applications in developing new antimicrobial agents (Шлепотина et al., 2020).
Optical Properties and Intermolecular Interactions : Studies have provided insights into the optical properties and intermolecular interactions of this compound salts. This knowledge is crucial for applications in materials science, particularly in the development of new materials with specific optical characteristics (Venkatesan et al., 2019).
Corrosion Inhibition : Certain derivatives of this compound have been studied as inhibitors for the corrosion of metals, such as mild steel in acidic environments. This research is important for industrial applications where corrosion resistance is critical (Zheng et al., 2015).
Radiation Protection : Derivatives of this compound have been explored as potential radiation-protective agents. These studies focus on developing compounds that can offer protection against radiation, which is of significant interest in medical and defense sectors (Foye et al., 1970).
Electrochemical Applications : this compound plays a role in the electrochemical performances of various processes, such as in zinc-bromide flow batteries. Its properties can influence the stabilization of bromine and the electrochemical behavior of electrodes, crucial for battery technology and energy storage applications (Kim et al., 2019).
Polymer Synthesis Control : In polymer science, allyl bromide, a related compound, is used for controlling molecular weight and end groups of polymers through addition-fragmentation reactions. This has implications for tailoring polymer properties for specific industrial applications (Yamada et al., 1992).
作用機序
While the exact mechanism of action of 1-Allylpyridinium bromide is not explicitly mentioned in the sources, it’s worth noting that similar compounds such as Ipratropium and Umeclidinium, which are quaternary ammonium derivatives, act as anticholinergic agents . They commonly produce a local effect without significant systemic absorption .
Safety and Hazards
将来の方向性
1-Allylpyridinium bromide has potential applications in various fields. For example, it has been used in the synthesis of a colorimetric cyanide ion sensor, which could be used to detect CN− directly and quickly . Another study reported its use in a continuous UV-Light Photoflow Approach for the synthesis of 6-Allyl-6-azabicyclo[3.1.0]hex-3-en-2-ol . These studies suggest potential future directions for the use of this compound in chemical synthesis and sensor development.
特性
IUPAC Name |
1-prop-2-enylpyridin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N.BrH/c1-2-6-9-7-4-3-5-8-9;/h2-5,7-8H,1,6H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCKMAMMLDRAQP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884447 | |
| Record name | Pyridinium, 1-(2-propen-1-yl)-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10129-44-9 | |
| Record name | Pyridinium, 1-(2-propen-1-yl)-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10129-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinium, 1-(2-propen-1-yl)-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010129449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Allylpyridinium bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridinium, 1-(2-propen-1-yl)-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridinium, 1-(2-propen-1-yl)-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-allylpyridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[2,2'-Bipyridine]-5-carboxylic acid](/img/structure/B159150.png)






![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B159167.png)
